molecular formula C17H26O3 B109913 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid CAS No. 20170-32-5

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Cat. No.: B109913
CAS No.: 20170-32-5
M. Wt: 278.4 g/mol
InChI Key: WPMYUUITDBHVQZ-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is a synthetic phenolic antioxidant widely used in various industries. It is known for its ability to stabilize polymers and prevent oxidative degradation. The compound has a molecular formula of C17H26O3 and a molecular weight of 278.39 g/mol .

Mechanism of Action

Target of Action

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is primarily used as an antioxidant . The primary targets of this compound are reactive oxygen species (ROS) and free radicals that can cause oxidative damage .

Mode of Action

The compound acts as a radical scavenger, neutralizing harmful free radicals by donating a hydrogen atom from its phenolic hydroxyl group . This action prevents the propagation of oxidative chain reactions, thereby protecting cells and tissues from oxidative stress .

Biochemical Pathways

The antioxidant action of this compound affects various biochemical pathways. By neutralizing ROS, it helps maintain the integrity of cellular structures and functions, including lipid membranes, proteins, and DNA . This can have downstream effects on numerous cellular processes, including cell signaling, gene expression, and metabolic pathways .

Pharmacokinetics

Its solubility in various solvents suggests it might be slightly soluble in water .

Result of Action

The primary result of the action of this compound is the protection of cells and tissues from oxidative damage . By neutralizing free radicals, it can help prevent or mitigate the effects of oxidative stress, which is implicated in various pathological conditions, including aging, inflammation, and neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antioxidants can have a synergistic effect, enhancing its antioxidant activity . Additionally, factors such as pH and temperature can affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid typically involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate is then subjected to high-temperature transesterification with stearyl alcohol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale ester exchanges with polyatomic alcohols. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antioxidant in various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized under certain conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur at the phenolic or carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various esters and derivatives that retain the antioxidant properties of the parent compound. These products are often used in specialized applications where enhanced stability is required .

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is unique due to its high stability and effectiveness as an antioxidant. Its ability to form stable esters and derivatives makes it versatile for various applications, from industrial to medical research .

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMYUUITDBHVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066561
Record name Fenozan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20170-32-5
Record name 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20170-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenozan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenozan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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